5-(bromométhyl)-2,4-diaminopyrimidine

Vue d'ensemble

Description

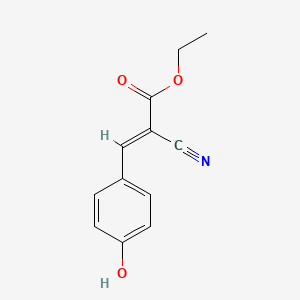

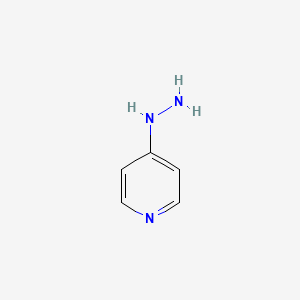

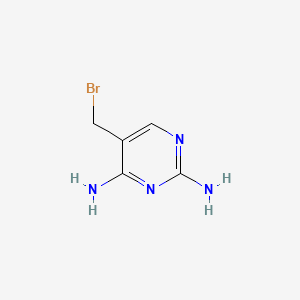

2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H8Br2N4. It has a molecular weight of 283.96 . This compound is also known by several synonyms, including 5-BROMOMETHYL-PYRIMIDINE-2,4-DIAMINE and 5-(BROMOMETHYL)-2,4-PYRIMIDINE DIAMINE .

Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine derivatives has been explored in various studies . One approach involves designing and synthesizing a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site . Another method involves the synthesis of pyrimidines from β-Dicarbonyl Compounds and Dicyanodiamide .Molecular Structure Analysis

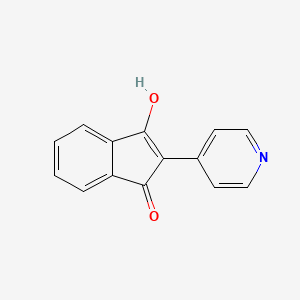

The molecular structure of 2,4-Diamino-5-(bromomethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 2,4-diaminopyrimidine ring provides two distinct interaction sites for coformers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-5-(bromomethyl)pyrimidine include a molecular weight of 283.96 . The boiling point, melting point, and other specific properties are not mentioned in the retrieved sources.Applications De Recherche Scientifique

Activités antituberculeuses

Le composé a été utilisé dans la synthèse de dérivés qui ont montré des activités antituberculeuses significatives . Plus précisément, ces dérivés ont été conçus pour inhiber la dihydrofolate réductase dans Mycobacterium tuberculosis (Mtb), qui est une cible médicamenteuse importante dans le développement de médicaments anti-tuberculeux . Les dérivés ont été conçus pour contenir un noyau de 2,4-diaminopyrimidine avec des chaînes latérales pour occuper le site de liaison du glycérol avec une hydrophilie appropriée pour l'entrée cellulaire .

Applications antimicrobiennes

L'échafaudage pyrimidinique, qui comprend la 5-(bromométhyl)-2,4-diaminopyrimidine, a trouvé des applications thérapeutiques répandues, y compris des applications antimicrobiennes . Ceci est dû à son accessibilité synthétique et à sa diversité structurale .

Applications antipaludiques

Les pyrimidines, y compris la this compound, ont été utilisées dans le développement de médicaments antipaludiques . Ces composés ont montré un potentiel pour inhiber la croissance des parasites responsables du paludisme .

Applications antivirales

L'échafaudage pyrimidinique a également été utilisé dans le développement de médicaments antiviraux . Ces médicaments fonctionnent en inhibant la réplication des virus dans les cellules hôtes .

Applications anticancéreuses

Les pyrimidines ont été utilisées dans le développement de médicaments anticancéreux . Ces médicaments agissent en inhibant la croissance et la prolifération des cellules cancéreuses .

Applications anti-inflammatoires

Les pyrimidines ont été utilisées dans le développement de médicaments anti-inflammatoires . Ces médicaments fonctionnent en réduisant l'inflammation dans l'organisme .

Orientations Futures

The future directions for the study of 2,4-Diamino-5-(bromomethyl)pyrimidine could involve the design and synthesis of novel compounds with appropriate side chains, hydrophobicity, and selectivity. These could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

Mécanisme D'action

Target of Action

The primary target of 2,4-Diamino-5-(bromomethyl)pyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and is an important drug target in anti-tuberculosis drug development .

Mode of Action

2,4-Diamino-5-(bromomethyl)pyrimidine interacts with its target, mt-DHFR, by occupying the glycerol (GOL) binding site of the enzyme . This site is considered a useful target to improve the selectivity towards human dihydrofolate reductase (h-DHFR) . The compound’s side chains are designed to occupy the GOL binding site with proper hydrophilicity for cell entry .

Biochemical Pathways

The compound affects the biochemical pathway involving the mt-DHFR enzyme. By inhibiting this enzyme, it disrupts the synthesis of nucleotides, which are essential for the growth and survival of Mycobacterium tuberculosis .

Pharmacokinetics

The compound is designed to have proper hydrophilicity to cross the cell wall of mycobacterium tuberculosis and function at the whole cell level .

Result of Action

The inhibition of mt-DHFR by 2,4-Diamino-5-(bromomethyl)pyrimidine leads to a disruption in the synthesis of nucleotides, thereby inhibiting the growth and survival of Mycobacterium tuberculosis . In a study, one of the synthesized compounds showed good anti-tuberculosis activity with a significant selectivity against vero cells .

Action Environment

The action of 2,4-Diamino-5-(bromomethyl)pyrimidine can be influenced by environmental factors such as the hydrophilicity of the compound and the size of its side chains . These factors can affect the compound’s ability to cross the cell wall of Mycobacterium tuberculosis and its interaction with the GOL binding site of mt-DHFR .

Analyse Biochimique

Biochemical Properties

2,4-Diamino-5-(bromomethyl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to a disruption in the synthesis of nucleotides, which are essential for DNA replication and cell division . Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine has been shown to interact with glycerol binding sites, enhancing its selectivity towards certain bacterial enzymes .

Cellular Effects

The effects of 2,4-Diamino-5-(bromomethyl)pyrimidine on various types of cells and cellular processes are profound. In bacterial cells, this compound inhibits the growth and proliferation by targeting dihydrofolate reductase, leading to a decrease in nucleotide synthesis . In mammalian cells, 2,4-Diamino-5-(bromomethyl)pyrimidine can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in the folate pathway, thereby affecting cellular metabolism and proliferation .

Molecular Mechanism

The molecular mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine involves its binding interactions with biomolecules. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the synthesis of thymidine and purine nucleotides, which are crucial for DNA replication and cell division. Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diamino-5-(bromomethyl)pyrimidine change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2,4-Diamino-5-(bromomethyl)pyrimidine can have lasting effects on cellular function, including sustained inhibition of nucleotide synthesis and prolonged disruption of cell division . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 2,4-Diamino-5-(bromomethyl)pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, 2,4-Diamino-5-(bromomethyl)pyrimidine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without adverse effects .

Metabolic Pathways

2,4-Diamino-5-(bromomethyl)pyrimidine is involved in several metabolic pathways, primarily those related to the folate cycle. The compound interacts with enzymes such as dihydrofolate reductase, leading to the inhibition of folate metabolism . This interaction affects the levels of metabolites such as tetrahydrofolate and its derivatives, which are essential for nucleotide synthesis and cellular proliferation .

Transport and Distribution

The transport and distribution of 2,4-Diamino-5-(bromomethyl)pyrimidine within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . Additionally, 2,4-Diamino-5-(bromomethyl)pyrimidine can be distributed to various tissues, including the liver and kidneys, where it may cause toxicity at high concentrations .

Subcellular Localization

The subcellular localization of 2,4-Diamino-5-(bromomethyl)pyrimidine is primarily in the cytoplasm, where it interacts with dihydrofolate reductase and other biomolecules . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that 2,4-Diamino-5-(bromomethyl)pyrimidine reaches its target enzymes and exerts its inhibitory effects .

Propriétés

IUPAC Name |

5-(bromomethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKVZGVVYLDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330171 | |

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89446-58-2 | |

| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)